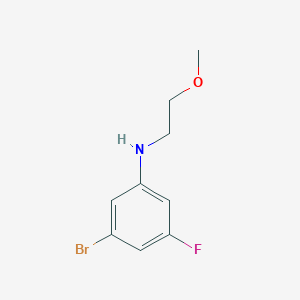

3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline

Description

3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline is a substituted aniline derivative featuring a bromo group at position 3, a fluoro group at position 5, and a 2-methoxyethylamine substituent on the nitrogen atom. This compound belongs to the broader class of 3-halo-5-substituted anilines, which are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science. The presence of both halogen and alkoxy groups influences its electronic properties, solubility, and reactivity, making it a versatile building block for further functionalization .

Propriétés

IUPAC Name |

3-bromo-5-fluoro-N-(2-methoxyethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO/c1-13-3-2-12-9-5-7(10)4-8(11)6-9/h4-6,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKAZCPFXHIBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC(=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline typically involves the following steps:

Fluorination: The addition of a fluorine atom to the brominated aniline.

Methoxyethylation: The attachment of a methoxyethyl group to the nitrogen atom of the aniline.

These reactions are usually carried out under controlled conditions to ensure the desired substitution pattern and to minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Applications De Recherche Scientifique

3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen Substitution Patterns

- 3-Bromo-5-fluoro-4-iodoaniline (CAS 2090537-38-3): This analog introduces an additional iodine atom at position 3. The increased steric bulk and polarizability of iodine enhance electrophilic reactivity compared to the target compound, but may reduce solubility in nonpolar solvents .

- The 2-fluoroethoxy group adds steric hindrance and alters hydrogen-bonding capacity .

Alkoxy and Alkyl Substituents

Variations in the N-Substituent

Functional Group Additions

- 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline (CAS 1219741-80-6): The trimethylsilyl-protected alkyne enables Sonogashira couplings, a feature absent in the target compound. This modification expands utility in synthesizing conjugated polymers or fluorescent probes .

Solubility and Lipophilicity

- The methoxyethyl group in the target compound improves water solubility compared to analogs with nonpolar substituents (e.g., 3-Bromo-5-(trifluoromethyl)aniline, CAS 454-79-5) .

- Chlorine or iodine substitution (e.g., 3-Bromo-5-chloro-2-(2-fluoroethoxy)aniline) increases molecular weight and logP values, favoring lipid bilayer penetration .

Key Data Table: Structural and Property Comparison

*Predicted using ChemAxon or similar tools.

Activité Biologique

3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and its implications in drug design, supported by relevant data and case studies.

- Chemical Formula : C₉H₁₃BrFNO

- Molecular Weight : 232.11 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of 3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline primarily involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes or receptors implicated in disease pathways. The presence of bromine and fluorine atoms in its structure enhances its lipophilicity, potentially facilitating better membrane penetration and interaction with intracellular targets.

Anticancer Properties

Recent studies have indicated that 3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15.4 | |

| HeLa | 20.2 | |

| A549 | 12.8 |

These findings suggest that the compound may induce apoptosis in cancer cells, although the exact mechanism remains to be fully elucidated.

Antimicrobial Activity

In addition to anticancer properties, 3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline has been evaluated for its antimicrobial activity. The compound demonstrated moderate inhibitory effects against both Gram-positive and Gram-negative bacteria, as shown in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These results indicate potential applications in treating bacterial infections, warranting further investigation into its mechanism of action against microbial targets.

Study on Anticancer Activity

A recent study focused on the effects of 3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline on MCF-7 breast cancer cells. The researchers found that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage. This suggests that the compound may trigger apoptotic pathways, leading to cancer cell death.

Study on Antimicrobial Efficacy

In a separate investigation, the antimicrobial efficacy of 3-Bromo-5-fluoro-N-(2-methoxyethyl)aniline was assessed against a panel of bacterial strains. The study revealed that the compound inhibited bacterial growth effectively, particularly against multidrug-resistant strains of Staphylococcus aureus. The authors proposed that the compound's unique structure might contribute to its ability to disrupt bacterial cell membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.